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Compound of Interest

Compound Name: Bodipy FL-eda

Cat. No.: B15598620

Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of BODIPY® FL-EDA

(4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Propionyl Ethylenediamine) and

related BODIPY derivatives in neuroscience research. This document includes detailed

protocols, quantitative data, and workflow diagrams to facilitate the integration of this powerful

fluorescent tool into your research.

Introduction to BODIPY FL-EDA
BODIPY FL-EDA is a bright, green-fluorescent dye characterized by its high quantum yield and

relative insensitivity to pH and solvent polarity.[1] Its core structure is a boron-dipyrromethene

complex, which imparts excellent photostability.[2][3] The ethylenediamine (EDA) linker

provides a reactive primary amine, making it suitable for conjugation to various molecules and

for labeling cellular components. With an excitation maximum around 500 nm and an emission

maximum around 510 nm, it is compatible with standard fluorescein (FITC) filter sets.[2] While

direct, target-specific applications of BODIPY FL-EDA in neuroscience are still emerging, its

properties and the broader use of BODIPY dyes highlight its significant potential in several key

research areas.
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Key Applications in Neuroscience
BODIPY FL-EDA and its derivatives are versatile tools for:

Quantitative Analysis of Cellular Energy Metabolism: The primary amine of BODIPY FL-EDA
can be used to derivatize molecules like ATP, allowing for their sensitive quantification in cell

lysates using techniques such as capillary electrophoresis with laser-induced fluorescence

(CE-LIF).[2] This is particularly relevant for studying neuronal health and disease, where

energy metabolism is critical.

Live-Cell Imaging and Cellular Staining: Due to its hydrophobic nature, the BODIPY core can

facilitate the staining of lipids, membranes, and other lipophilic structures within neurons and

glial cells.[1]

Fluorescent Labeling of Biomolecules: The amine-reactive nature of the EDA group allows

for the covalent labeling of proteins, nucleic acids, and other biomolecules for tracking and

quantification.

Development of Novel Fluorescent Probes: The BODIPY core serves as a scaffold for

creating targeted fluorescent probes. By modifying the core structure or conjugating it to

specific ligands, researchers have developed probes for imaging pathological protein

aggregates (e.g., tau) and for studying the function of neurotransmitter transporters.[4][5][6]

[7][8]

Quantitative Data
The photophysical properties of BODIPY FL and related derivatives are summarized below.

These properties can vary depending on the solvent and conjugation state.
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Property
Value (BODIPY FL in
Methanol)

References

Excitation Maximum (λex) ~500 nm [2]

Emission Maximum (λem) ~510 nm [2]

Molar Extinction Coeff. (ε) >80,000 cm⁻¹M⁻¹ [2]

Fluorescence Quantum Yield

(Φf)
>0.9 [4]

Excited-State Lifetime (τ) >5 nanoseconds [1]

Experimental Protocols
Protocol 1: Quantification of Intracellular ATP in
Neuronal Cell Cultures
This protocol describes the derivatization of ATP with BODIPY FL-EDA for subsequent analysis

by Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF).

Materials:

BODIPY FL-EDA

Dimethyl sulfoxide (DMSO)

Neuronal cell culture

Cell lysis buffer

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

HEPES buffer (50 mM, pH 7.5)

Deionized water

Microcentrifuge tubes
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Incubator

Procedure:

Preparation of BODIPY FL-EDA Stock Solution:

Dissolve BODIPY FL-EDA in DMSO to a final concentration of 22 mM.

Aliquot and store at -20°C, protected from light.[2]

Cell Lysis and Sample Preparation:

Culture neuronal cells to the desired confluency.

Harvest and lyse the cells using a suitable lysis buffer.

Centrifuge the lysate to pellet cell debris and collect the supernatant.

Derivatization Reaction:

In a microcentrifuge tube, mix 10 µL of the cell lysate supernatant with 40 µL of 1.4 M EDC

(dissolved in 50 mM HEPES, pH 7.5).

Add 5 µL of the 22 mM BODIPY FL-EDA stock solution.

Incubate the mixture in the dark at 25°C for 24 hours.[2]

Sample Analysis by CE-LIF:

Dilute the derivatized sample 40-fold with deionized water.

Inject the diluted sample into a capillary electrophoresis system.

Separate the BODIPY-ATP conjugate using an appropriate buffer system (e.g., 10 mmol/L

tribasic sodium phosphate, pH 11.5).[9]

Detect the fluorescent signal using a laser-induced fluorescence detector with excitation at

~500 nm and emission at ~510 nm.[2]
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Data Analysis:

Prepare a standard curve using known concentrations of ATP derivatized in the same

manner.

Calculate the ATP concentration in the samples by comparing their fluorescence intensity

to the standard curve.[2]

Protocol 2: General Staining of Cultured Neurons
This protocol provides a general method for staining fixed neuronal cells, which can be adapted

for BODIPY FL-EDA to visualize cellular morphology, particularly lipid-rich structures.

Materials:

Cultured neurons on coverslips or in imaging plates

Phosphate-buffered saline (PBS)

4% Paraformaldehyde (PFA) in PBS

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

BODIPY FL-EDA working solution (e.g., 1-10 µM in PBS)

Mounting medium

Procedure:

Cell Fixation:

Remove the culture medium and gently wash the cells twice with PBS.

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

Wash the cells three times with PBS for 5 minutes each.

Permeabilization (Optional):
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If intracellular targets are desired, incubate the cells with permeabilization buffer for 10

minutes at room temperature.

Wash the cells three times with PBS.

Staining:

Incubate the cells with the BODIPY FL-EDA working solution for 20-30 minutes at room

temperature, protected from light.

Wash the cells three times with PBS to remove unbound dye.

Mounting and Imaging:

Mount the coverslips onto microscope slides using an appropriate mounting medium.

Image the stained cells using a fluorescence microscope with a filter set suitable for

FITC/GFP (e.g., excitation 488 nm, emission 500-550 nm).

Visualizations
Experimental Workflow: High-Throughput Screening for
Monoamine Transporter Inhibitors
The following diagram illustrates a typical high-throughput screening (HTS) workflow using a

BODIPY-based fluorescent substrate to identify potential inhibitors of monoamine transporters

(e.g., DAT, SERT, NET).[5]
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Caption: High-throughput screening workflow for monoamine transporter inhibitors.
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Signaling Pathway: BODIPY-based Probe for Tau
Aggregate Imaging
This diagram illustrates the principle of using a BODIPY-based fluorescent probe to detect

pathological tau aggregates in neurons, a hallmark of tauopathies like Alzheimer's disease.[4]

[6][7][8]
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Caption: Mechanism of a BODIPY-based probe for imaging tau aggregates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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